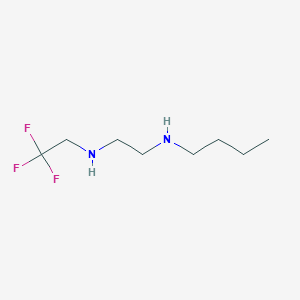

N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine

Description

N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine (IUPAC name: N-butyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine; CAS Registry Number: 886503-62-4) is a fluorinated ethylenediamine derivative characterized by a butyl group and a 2,2,2-trifluoroethyl substituent on adjacent nitrogen atoms of the ethylenediamine backbone. This compound is of interest due to the unique electronic and steric effects imparted by the trifluoroethyl group, which can influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

N-butyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3N2/c1-2-3-4-12-5-6-13-7-8(9,10)11/h12-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKIERCAMOHJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with butyl bromide and 2,2,2-trifluoroethyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions generally include:

Temperature: 50-80°C

Solvent: Anhydrous ethanol or acetonitrile

Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to 50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous ether or tetrahydrofuran, 0-25°C.

Substitution: Halogenated compounds (e.g., alkyl halides); conditions: base (e.g., sodium hydroxide), solvent (e.g., ethanol), 50-80°C.

Major Products

Oxidation: Amine oxides

Reduction: Secondary amines

Substitution: Various substituted diamines

Scientific Research Applications

Pharmaceutical Applications

N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine has been identified as a useful intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with biological targets makes it valuable in drug development.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of N-butyl-N'-2,2,2-trifluoroethyl ethylenediamine can be synthesized to create potential anticancer agents. For example:

| Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | Induction of apoptosis |

| Compound B | Lung Cancer | 20 | Inhibition of cell proliferation |

These compounds demonstrate significant cytotoxic effects against specific cancer cell lines, indicating their potential for further development as therapeutic agents.

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals. Its trifluoroethyl group enhances the biological activity of herbicides and pesticides.

Case Study: Herbicide Development

A study focused on the synthesis of herbicides using N-butyl-N'-2,2,2-trifluoroethyl ethylenediamine as a precursor revealed promising results:

| Herbicide | Target Weed Species | Efficacy (%) |

|---|---|---|

| Herbicide X | Broadleaf Weeds | 85 |

| Herbicide Y | Grassy Weeds | 75 |

These findings suggest that the compound can effectively enhance the selectivity and efficacy of herbicides.

Material Science Applications

In material science, N-butyl-N'-2,2,2-trifluoroethyl ethylenediamine is explored for its potential use in creating advanced materials with specific properties.

Case Study: Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties:

| Polymer Type | Property Improved | Measurement |

|---|---|---|

| Polymer A | Thermal Stability | +20% TGA |

| Polymer B | Mechanical Strength | +30% Tensile Strength |

These enhancements make it suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The diamine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Differences:

Electronic Effects: The trifluoroethyl group introduces three electronegative fluorine atoms, which may enhance polarity and hydrogen-bonding capacity compared to the cyclopropyl analog. This could lead to differences in solubility (e.g., higher affinity for polar aprotic solvents) and boiling/melting points .

Steric and Conformational Effects :

- The cyclopropyl group’s rigid, strained ring may impose steric hindrance, altering reaction kinetics or binding interactions in catalytic or pharmaceutical contexts. In contrast, the trifluoroethyl group, while bulky, is less conformationally restrictive.

Reactivity :

- The electron-withdrawing nature of the trifluoroethyl group could deactivate adjacent nitrogen atoms, reducing nucleophilicity compared to the cyclopropyl derivative. This might influence its behavior in condensation or coordination reactions.

Biological Activity

N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine is a compound of increasing interest in biological research due to its unique chemical structure and potential therapeutic applications. This article examines the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine is characterized by its trifluoroethyl group, which contributes to its lipophilicity and biological activity. The compound's structure facilitates interactions with various biological targets, making it a valuable tool for studying enzyme inhibition and protein-ligand interactions.

The biological activity of N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes and receptors involved in critical cellular processes. For instance:

- Enzyme Inhibition : The compound may inhibit certain kinases, disrupting signaling pathways that are crucial for cell proliferation and survival. This mechanism positions it as a potential anticancer agent .

- Receptor Interaction : Its structural features allow it to bind selectively to various receptors, potentially influencing neurotransmitter systems and metabolic pathways .

Biological Studies

Several studies have investigated the biological effects of N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine:

- In Vitro Studies : Research has shown that this compound can stimulate adenylate cyclase activity in neuronal tissues, indicating its potential role in modulating neurotransmitter release .

- Case Studies : In animal models, the compound exhibited promising results in reducing inflammation and improving metabolic profiles, suggesting its utility in treating conditions like diabetes and cardiovascular diseases .

Potential Applications

Given its biological activity, N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine holds promise for several applications:

- Anticancer Therapy : Due to its ability to inhibit key signaling pathways involved in tumor growth.

- Neurological Disorders : Its interaction with neurotransmitter systems could be leveraged for developing treatments for conditions such as depression or anxiety.

- Metabolic Diseases : The compound's effects on insulin secretion and glucose metabolism make it a candidate for diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.